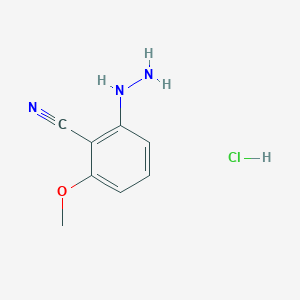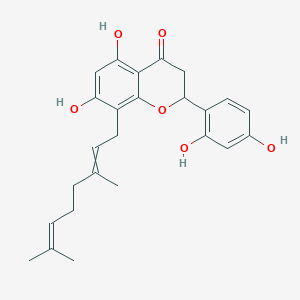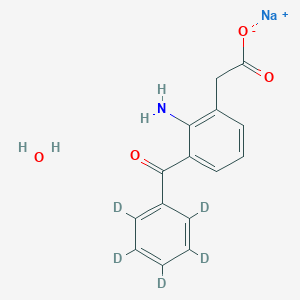
Amfenac (D5 Sodium Hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amfenac (D5 Sodium Hydrate) is a deuterated form of Amfenac Sodium, which is a non-steroidal anti-inflammatory compound. It possesses antipyretic and analgesic properties and is used for the research of acute and chronic inflammation . The deuterium labeling in Amfenac (D5 Sodium Hydrate) is primarily used as a tracer in drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amfenac (D5 Sodium Hydrate) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Amfenac Sodium molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the benzoyl group of Amfenac . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of Amfenac (D5 Sodium Hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amfenac (D5 Sodium Hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Amfenac (D5 Sodium Hydrate) has a wide range of scientific research applications, including:
Wirkmechanismus
Amfenac (D5 Sodium Hydrate) exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, Amfenac reduces inflammation, alleviates pain, and lowers fever . The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in biological systems .
Vergleich Mit ähnlichen Verbindungen
Amfenac (D5 Sodium Hydrate) is compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but without deuterium labeling.
Naproxen: An NSAID with a longer half-life compared to Amfenac but also lacks deuterium labeling.
Ketoprofen: Similar to Amfenac in terms of anti-inflammatory properties but differs in its pharmacokinetic profile
The uniqueness of Amfenac (D5 Sodium Hydrate) lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C15H14NNaO4 |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1/i1D,2D,3D,5D,6D;; |
InChI-Schlüssel |
QZNJPJDUBTYMRS-MWOUIWNMSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].O.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
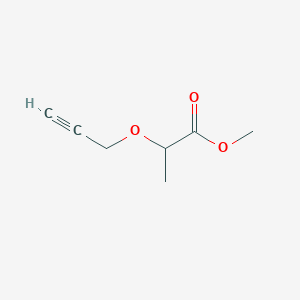
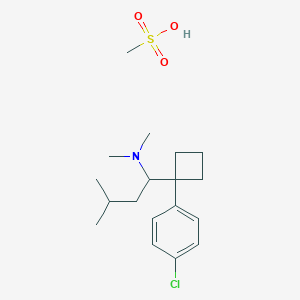
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
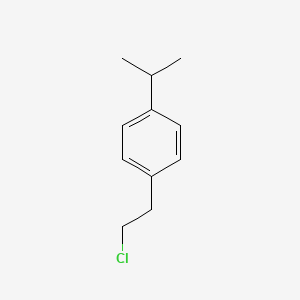
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
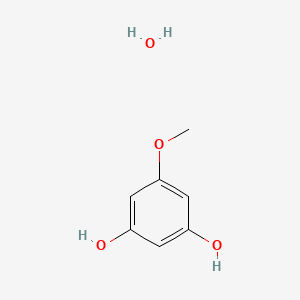
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)
